molecular formula C25H27N7O4 B2553609 2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920415-71-0

2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2553609
M. Wt: 489.536
InChI Key: BIMPWDHGSSSFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27N7O4 and its molecular weight is 489.536. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has highlighted the synthesis of novel triazole derivatives, including compounds structurally related to the aforementioned chemical, to explore their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing good or moderate activity against various microorganisms (Bektaş et al., 2007).

Anticancer and Anti-Inflammatory Agents

The compound's framework has been utilized in the synthesis of benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derivatives, which were screened for their analgesic and anti-inflammatory activities. Notably, certain derivatives exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting potential utility in drug development for these conditions (Abu‐Hashem et al., 2020).

Development of Antifungal Agents

Another area of application is the development of azole class antifungals. For example, 1,2,4-triazole derivatives containing a piperazine nucleus were synthesized and demonstrated promising results in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings highlight the compound's potential as a scaffold for designing new antifungal agents (Mermer et al., 2018).

Potential in Pain Management

Additionally, derivatives of this compound have been explored as σ1 receptor antagonists, with potential applications in pain management. The research identified a clinically viable candidate for treating pain, showcasing the compound's versatility in medicinal chemistry (Díaz et al., 2020).

Heterocyclic Compound Synthesis

The compound also serves as a precursor in the synthesis of a diverse array of heterocyclic compounds, which are crucial in pharmaceutical research and development. These compounds include pyrazolo[1,5-a]pyrimidines, triazines, and other derivatives containing triazole moieties, showcasing broad potential in developing new therapeutic agents (Abdelriheem et al., 2017).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-3-35-19-7-9-20(10-8-19)36-16-22(33)30-11-13-31(14-12-30)24-23-25(27-17-26-24)32(29-28-23)18-5-4-6-21(15-18)34-2/h4-10,15,17H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMPWDHGSSSFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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